molecular formula C10H13NO2S B3039904 Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate CAS No. 1396762-11-0

Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B3039904
CAS No.: 1396762-11-0
M. Wt: 211.28
InChI Key: KEZGGJBGQAHGRQ-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate is an organic compound with the molecular formula C10H13NO2S. It is a derivative of thienopyridine, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate typically involves the cyclization of N-(2-thienylethyl)methanamine with formaldehyde in the presence of ethanol and hydrogen chloride. The reaction conditions are optimized to achieve high yields and purity. The process involves:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as solvent, acid concentration, reaction time, and temperature, are carefully controlled to maximize yield and purity. The optimized conditions include using 30% anhydrous ethanol hydrogen chloride solution as the acid, ethanol as the solvent, a reaction time of 3-5 hours, and a temperature of 50-60°C .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thienopyridine derivatives.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cardiovascular diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit tubulin polymerization by binding to the colchicine site of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects are mediated through its interaction with cellular proteins and enzymes, disrupting normal cellular functions and leading to therapeutic outcomes.

Comparison with Similar Compounds

Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate can be compared with other thienopyridine derivatives, such as:

    Clopidogrel: An antiplatelet agent used to prevent blood clots.

    Prasugrel: Another antiplatelet drug with a similar mechanism of action.

    Ticlopidine: An older antiplatelet agent with a different safety profile.

Uniqueness

What sets this compound apart is its potential for diverse chemical modifications, allowing for the development of a wide range of derivatives with varying biological activities. Its unique structure enables it to interact with different molecular targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-2-13-10(12)8-5-7-3-4-11-6-9(7)14-8/h5,11H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZGGJBGQAHGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)CNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396762-11-0
Record name ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate
Reactant of Route 2
Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate
Reactant of Route 3
Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate
Reactant of Route 4
Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate
Reactant of Route 5
Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate
Reactant of Route 6
Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate

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